molecular formula C16H16FNO3 B5725191 2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide

2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide

Cat. No.: B5725191
M. Wt: 289.30 g/mol
InChI Key: YLBQCBCCVOSCMT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide is an organic compound that features a fluorophenoxy group and a methoxybenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Etherification: The 4-fluorophenol is then reacted with chloroacetic acid to form 2-(4-fluorophenoxy)acetic acid.

    Amidation: The 2-(4-fluorophenoxy)acetic acid is then reacted with 4-methoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The acetamide group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 2-(4-hydroxyphenoxy)-N-(4-methoxybenzyl)acetamide.

    Reduction: 2-(4-fluorophenoxy)-N-(4-methoxybenzyl)ethylamine.

    Substitution: 2-(4-methoxyphenoxy)-N-(4-methoxybenzyl)acetamide.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-methoxybenzyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-(4-methoxybenzyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(4-methylphenoxy)-N-(4-methoxybenzyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(4-methoxybenzyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBQCBCCVOSCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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